23-Hydroxymangiferonic acid
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Overview
Description
. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
23-Hydroxymangiferonic acid is a natural product that has been used in research related to life sciences . Preliminary research suggests that this compound has inhibitory effects on certain types of cancer cells, indicating potential applications in cancer treatment .
Mode of Action
It is known that this compound is a natural triterpenoid found in the herbs of mangifera indica .
Biochemical Pathways
A study has shown that this compound can disrupt the MAPK signaling pathway, reducing tumor occurrence, metastasis, and immune suppression in a mouse model of hepatocellular carcinoma . This suggests that this compound may exert its effects by modulating key biochemical pathways.
Pharmacokinetics
As a natural triterpenoid, it is expected to have certain pharmacokinetic properties common to this class of compounds .
Result of Action
This compound has been shown to have significant effects in reducing tumor occurrence and metastasis in hepatocellular carcinoma models . It also appears to have a role in reducing immune suppression . In addition, it has been suggested to have potential anti-cancer properties .
Biochemical Analysis
Biochemical Properties
23-Hydroxymangiferonic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the glycogen synthesis pathway, influencing glycogen levels in muscle and liver . Additionally, this compound exhibits antioxidant properties, which are mediated through its interactions with various biomolecules, enhancing its potential as a therapeutic agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in glucose metabolism. In diabetic animal models, this compound significantly reduces fasting glucose levels and increases glycogen levels in muscle and liver . Furthermore, it exhibits anti-quorum sensing and antibiofilm activities, which can impact cellular communication and biofilm formation in bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels in diabetic models . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C for up to three years in powder form and up to six months in solvent form . Long-term studies have shown that this compound maintains its efficacy in reducing blood glucose levels and enhancing glycogen synthesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic rats, a dosage of 200 mg/kg body weight of mango peel extract containing this compound significantly improved glucose metabolism and glycogen levels . Higher doses may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as glycogen synthase, enhancing glycogen synthesis in muscle and liver . Additionally, its antioxidant properties influence metabolic flux by reducing oxidative stress and enhancing the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in glucose metabolism and antioxidant defense . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Hydroxymangiferonic acid typically involves the extraction from natural sources such as the mango tree. The compound can be isolated using various solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps to achieve a high purity level of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material, primarily the herbs of Mangifera indica.
Extraction: Using solvents like chloroform or ethyl acetate to extract the compound.
Purification: Employing techniques such as chromatography to purify the extracted compound.
Drying and Packaging: The purified compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
23-Hydroxymangiferonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
23-Hydroxymangiferonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and antidiabetic activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Similar Compounds
- Mangiferolic acid (CAS#4184-34-3)
- Isomangiferolic acid (CAS#13878-92-7)
- 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)
- 27-Hydroxymangiferolic acid (CAS#17983-82-3)
- 27-Hydroxymangiferonic acid (CAS#5132-66-1)
Uniqueness
23-Hydroxymangiferonic acid stands out due to its unique hydroxyl group at the 23rd position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar triterpenoids and contributes to its specific bioactivities .
Properties
IUPAC Name |
(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMAGDSBYCIARL-VXEOXPBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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